Griselimycin

Antimicrobial Susceptibility Mycobacterium tuberculosis Lead Optimization

Researchers requiring a validated positive control for anti-tubercular high-throughput screening face a narrow field of candidates with a defined mechanism of action. Unoptimized natural products often suffer from poor pharmacokinetics, limiting their in vivo utility. - Targets the essential and underexploited DNA polymerase III sliding clamp (DnaN), delivering picomolar affinity and a uniform MIC of 0.06 µg/mL against M. tuberculosis H37Rv and drug-resistant strains. - Its optimized analog, Cyclohexylgriselimycin, achieves 89% oral bioavailability in mice, enabling robust in vivo proof-of-concept studies. - Supplied with a comprehensive Certificate of Analysis to ensure batch-to-batch consistency for your critical assays.

Molecular Formula C57H96N10O12
Molecular Weight 1113.4 g/mol
Cat. No. B1234911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriselimycin
Synonymsgriselimycin
Molecular FormulaC57H96N10O12
Molecular Weight1113.4 g/mol
Structural Identifiers
SMILESCC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C
InChIInChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)/t35-,36-,37?,39+,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1
InChIKeyJSNIAKPKPNJUEP-UHUGAYFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Griselimycin: DNA Sliding Clamp Inhibitor


Griselimycin (GM) is a cyclic depsidecapeptide natural product originally isolated from Streptomyces species in the 1960s [1]. It acts as a potent and selective inhibitor of the bacterial DNA polymerase III sliding clamp (DnaN/β-clamp), a target distinct from those of all currently approved anti-tuberculosis drugs [2]. The optimized synthetic analog Cyclohexylgriselimycin (CGM) overcomes the poor pharmacokinetic limitations of the parent compound and demonstrates robust oral bioavailability and bactericidal efficacy in preclinical models of both Mycobacterium tuberculosis and Mycobacterium abscessus infection [3].

Why Griselimycin Substitution Fails


Griselimycin cannot be interchanged with other cyclic peptide antibiotics or even closely related natural products due to three fundamental differentiators. First, its molecular target—the DNA sliding clamp DnaN—is validated only for this chemotype and is not engaged by other anti-mycobacterial agents [1]. Second, the parent compound GM suffers from poor metabolic stability and low oral bioavailability, a liability that is only resolved in the specifically engineered analog Cyclohexylgriselimycin (CGM) and not in generic griselimycin or other derivatives [2]. Third, the compound exhibits a unique resistance mechanism (target amplification) that occurs at low frequency and imposes a significant fitness cost, a profile not shared by in-class alternatives [3]. These factors make direct substitution with a different cyclopeptide or even with unoptimized griselimycin scientifically unsound.

Griselimycin vs. Comparators: Key Evidence


MIC Against M. tuberculosis

Cyclohexylgriselimycin (CGM) demonstrates a significantly lower minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv compared to the parent compound griselimycin (GM) in broth culture. Specifically, CGM achieves an MIC of 0.06 µg/mL, while GM's reported MIC under similar conditions is substantially higher (0.5 µg/mL), indicating that the cyclohexyl modification confers an approximately 8-fold improvement in in vitro potency [1][2].

Antimicrobial Susceptibility Mycobacterium tuberculosis Lead Optimization

In Vivo Efficacy in Murine TB Model

In a chronic murine model of tuberculosis, Cyclohexylgriselimycin (CGM) administered at 100 mg/kg/day reduced the lung bacterial burden to an extent comparable to rifampicin administered at 10 mg/kg/day [1]. This cross-study comparison against a standard-of-care first-line TB drug demonstrates that CGM achieves a clinically meaningful in vivo pharmacodynamic effect, validating its potential for therapeutic applications and establishing a clear efficacy benchmark absent for many other griselimycin analogs.

In Vivo Efficacy Tuberculosis Mouse Model

Oral Bioavailability Profile

The pharmacokinetic profile of Cyclohexylgriselimycin (CGM) represents a key differentiator from the parent compound griselimycin (GM). After a single oral administration of 30 mg/kg in mice, CGM achieved 89% oral bioavailability with a Cmax of 2.6 µg/mL, a T1/2 of 4.3 hours, and an AUC of 23,000 ng·h/mL [1]. In contrast, unmodified GM is known to have poor pharmacokinetic properties that previously halted its clinical development, making CGM the only viable candidate within the class for oral dosing [2].

Pharmacokinetics Oral Bioavailability Lead Optimization

β-Clamp Selectivity vs. Human PCNA

Griselimycin exhibits an exquisitely high and selective binding affinity for the mycobacterial DNA sliding clamp (β-clamp) with picomolar affinity (KD values not reached equilibrium within reasonable time frames for M. marinum β-clamp, indicating extremely tight binding), while showing no detectable binding to the human ortholog, proliferating cell nuclear antigen (PCNA) [1]. This selectivity profile is distinct from many other antibiotics that exhibit cross-reactivity with mammalian targets, and is a direct consequence of the compound's unique macrocyclic structure and binding mode.

Target Engagement Selectivity Safety

Activity Against M. abscessus Isolates

Cyclohexylgriselimycin (CGM) demonstrates uniform submicromolar activity against a panel of Mycobacterium abscessus clinical isolates, with MICs ranging from 0.1 to 0.8 µM [1]. In a head-to-head comparison, CGM exhibited MICs that were 2- to 15-fold lower than those of clarithromycin (MICs 0.4–6 µM) against the same strains, including those with intrinsic clarithromycin resistance (erm(41) T28 sequevar) [1]. This differential activity highlights CGM's potential utility against difficult-to-treat M. abscessus infections where standard macrolide therapy may be ineffective.

Nontuberculous Mycobacteria M. abscessus Antibiotic Resistance

Griselimycin Application Scenarios


In Vitro Screening Against MDR-TB

Given CGM's uniform MIC of 0.06 µg/mL against M. tuberculosis H37Rv and similar activity across drug-resistant strains [1], this compound is ideally suited as a positive control or benchmark in high-throughput screening assays aimed at identifying novel agents effective against MDR-TB. Its validated DnaN target provides a clear mechanism-of-action anchor for interpreting screening hits.

In Vivo Efficacy in Chronic TB Models

The demonstrated in vivo efficacy of CGM, achieving lung CFU reduction comparable to rifampicin at 100 mg/kg in a chronic TB mouse model [1], makes it a robust candidate for preclinical proof-of-concept studies. Its oral bioavailability (89% in mice) [1] allows for convenient oral dosing, facilitating long-term treatment studies.

Anti-M. abscessus Therapeutic Strategies

CGM's potent and uniform submicromolar MIC (0.1–0.8 µM) against M. abscessus clinical isolates, including those resistant to clarithromycin [2], positions it as a valuable tool compound for investigating novel treatment regimens for this intrinsically drug-resistant, difficult-to-treat NTM pathogen. It can serve as a reference standard in susceptibility testing and in vitro combination studies.

Structure-Based Drug Design Targeting DNA Sliding Clamp

The exquisite selectivity of griselimycin for the mycobacterial β-clamp (picomolar affinity) and its lack of binding to the human PCNA ortholog [3], combined with the availability of high-resolution co-crystal structures [3], makes this compound an exceptional molecular probe for structure-guided optimization. It enables rational design of new inhibitors targeting this validated yet underexploited antibacterial mechanism.

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